Product packaging for 1-(3-(Methylsulfonyl)propyl)piperazine(Cat. No.:CAS No. 910572-80-4)

1-(3-(Methylsulfonyl)propyl)piperazine

Cat. No.: B1421560
CAS No.: 910572-80-4
M. Wt: 206.31 g/mol
InChI Key: SEVMYALUHWACKO-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)propyl)piperazine is a piperazine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to a propyl chain linked to the piperazine nitrogen (Figure 1). Its molecular formula is C₇H₁₄N₂O₂S, with a molecular weight of 198.27 g/mol. The methylsulfonyl group imparts significant polarity and electron-withdrawing properties, influencing its solubility, receptor binding, and metabolic stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2S B1421560 1-(3-(Methylsulfonyl)propyl)piperazine CAS No. 910572-80-4

Properties

IUPAC Name

1-(3-methylsulfonylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMYALUHWACKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678768
Record name 1-[3-(Methanesulfonyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910572-80-4
Record name 1-[3-(Methanesulfonyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperazine with 3-Chloropropyl Methylsulfonyl Derivatives

Method Overview:
One of the most direct approaches involves nucleophilic substitution reactions where piperazine reacts with a suitable alkylating agent bearing the methylsulfonyl group. A typical route employs 3-chloropropyl methylsulfonyl derivatives to alkylate piperazine selectively.

Key Reaction Steps:

  • Preparation of the Alkylating Agent:
    Synthesis of 3-(methylsulfonyl)propyl chloride or bromide, which can be achieved via sulfonation of 3-chloropropane with methylsulfonyl chloride under controlled conditions.

  • Nucleophilic Substitution:
    Piperazine reacts with the prepared alkyl halide in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), often under reflux conditions, to afford the target compound.

Reaction Conditions & Notes:

Parameter Typical Values References
Solvent Acetonitrile, DMF ,
Temperature 60-80°C
Reagent Equivalents 1.1–1.5 equivalents of alkyl halide

Advantages:

  • High selectivity for mono-alkylation due to steric and electronic factors.
  • Suitable for scale-up with controlled reaction parameters.

Sulfonylation of Piperazine Derivatives

Method Overview:
The methylsulfonyl group can be introduced via sulfonylation of piperazine or its derivatives using methylsulfonyl chlorides. This process often follows initial alkylation or can be performed on pre-formed piperazine intermediates.

Key Reaction Steps:

Parameter Typical Values References
Solvent Pyridine or triethylamine ,
Temperature 0-25°C (ice bath)
Reagent Equivalents 1.0–1.2 equivalents

Advantages:

  • Efficient introduction of the methylsulfonyl group.
  • Compatibility with various piperazine derivatives.

Multi-Step Synthesis Pathway Combining Alkylation and Sulfonylation

Integrated Approach:
A common strategy involves a two-step process:

  • Alkylation of piperazine with 3-chloropropyl methylsulfonyl derivatives to form the desired alkylated intermediate.
  • Sulfonylation of the resulting intermediate with methylsulfonyl chloride to introduce the sulfonyl functionality.

Reaction Scheme:

Piperazine + 3-(Methylsulfonyl)propyl halide → Alkylated piperazine intermediate
Alkylated intermediate + Methylsulfonyl chloride → 1-(3-(Methylsulfonyl)propyl)piperazine

Reaction Conditions & Notes:

Step Solvent Temperature Reagents References
Alkylation Acetonitrile or DMF 60-80°C Alkyl halide ,
Sulfonylation Pyridine 0-25°C Methylsulfonyl chloride

Alternative Synthetic Routes Based on Patent Literature

Patent US7923459B2 describes a process involving:

This method emphasizes the oxidation of sulfide groups to sulfonyl functionalities, which can be adapted to synthesize the target compound via oxidation of suitable sulfide precursors.

Key Points:

  • The process involves dehydration of alcohols followed by oxidation.
  • The oxidation step is conducted at pH less than 3 to favor sulfonyl formation.
  • Solvents like toluene or xylene facilitate dehydration.

Summary of Preparation Data and Reaction Parameters

Method Key Reagents Solvent Temperature Yield References
Alkylation with halides 3-(Methylsulfonyl)propyl halide Acetonitrile/DMF 60-80°C 70-85% ,
Sulfonylation Methylsulfonyl chloride Pyridine 0-25°C 65-75% ,
Multi-step oxidation Sulfide precursors + oxidants Toluene/xylene Reflux Variable ,

Notes and Recommendations

  • Reaction Monitoring:
    Use TLC, GC-MS, or NMR to monitor the progress of alkylation and sulfonylation steps.

  • Purification:
    Post-reaction purification typically involves extraction, washing, and crystallization or chromatography to isolate high-purity product.

  • Safety Considerations:
    Handle sulfonyl chlorides and strong acids in well-ventilated fume hoods with appropriate PPE.

  • Scale-up Potential: The described methods are adaptable for larger scale synthesis with optimized reaction conditions.

Chemical Reactions Analysis

1-(3-(Methylsulfonyl)propyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propyl chain, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfides, and various substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Interaction Studies

Preliminary studies indicate that 1-(3-(Methylsulfonyl)propyl)piperazine may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. Further research is required to elucidate its full interaction profile and potential drug-drug interactions .

2. Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. The synthesis of this compound and its analogs has been explored for their efficacy against various bacterial strains and fungi. In vitro assays have demonstrated promising results against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

3. Anticancer Potential

Piperazine derivatives have been studied for their anticancer properties, with some compounds showing the ability to inhibit cancer cell proliferation and induce apoptosis. The structural modifications in this compound may enhance its effectiveness against certain cancer types, warranting further investigation into its mechanisms of action .

Table: Comparative Biological Activities of Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobialTBD
Piperazine-based colchicine inhibitorsAnticancer2.3
Benzothiazole-piperazine hybridsNeuroprotectiveTBD

Notable Research Insights

  • Neuroprotection : A study on benzothiazole-piperazine hybrids demonstrated their ability to inhibit acetylcholinesterase, highlighting a potential mechanism for neuroprotection and cognitive enhancement in Alzheimer's disease .
  • Antimicrobial Efficacy : In vitro studies have shown that piperazine derivatives possess significant antimicrobial activity, with some compounds exhibiting effects comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Propyl Chain

Sulfonyl-Containing Analogues

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine ethanedioate (CAS RN: N/A) Structure: Features a propylsulfonyl (-SO₂C₃H₇) group and a 3-methylcyclohexyl substituent. Key Differences: The longer sulfonyl chain increases lipophilicity compared to the methylsulfonyl group in the target compound. Applications: Not explicitly stated, but sulfonyl groups are common in antipsychotics and enzyme inhibitors.

SC212 (ChEMBL1940410) Structure: 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine. Key Differences: Replaces methylsulfonyl with a thioether (-S-C₆H₄F) group. The trifluoromethylphenyl moiety enhances selectivity for dopamine D2-like receptors. Activity: Demonstrated atypical antipsychotic activity with a Tanimoto similarity score of 0.19, indicating structural novelty .

Aryl and Heterocyclic Substituents

HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) Structure: Contains a phenoxypropyl chain and a 2-methoxyphenyl group. Key Differences: The ether linkage and methoxyphenyl group favor serotonin (5-HT1A/5-HT2) receptor interactions. Activity: High affinity for 5-HT1A receptors due to conformational flexibility of the phenoxypropyl chain .

1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine (Compound 2a-2h) Structure: Features a triazole heterocycle and chlorophenyl group. Activity: Moderate antifungal activity against Aspergillus niger (zone of inhibition: 14–15 mm) .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Water Solubility pKa (Basic) Key Functional Groups
1-(3-(Methylsulfonyl)propyl)piperazine ~1.2 Moderate ~8.5 Methylsulfonyl, piperazine
SC212 ~3.5 Low ~7.8 Thioether, trifluoromethyl
HBK16 ~2.8 Moderate ~9.0 Phenoxy, methoxyphenyl
1-(3-Chlorophenyl)-triazole derivative ~2.0 High ~6.5 Triazole, chlorophenyl

*Estimated based on substituent contributions.

Key Insights :

  • The methylsulfonyl group in the target compound balances polarity and lipophilicity, favoring CNS penetration compared to SC212's thioether or HBK16's phenoxy groups.
  • Triazole-containing derivatives exhibit higher water solubility due to hydrogen-bonding capacity .

Structural-Activity Relationships :

  • Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl) enhance receptor selectivity but may reduce metabolic stability.
  • Aryl substitutions (e.g., methoxyphenyl, chlorophenyl) improve binding to neurotransmitter receptors.

Biological Activity

1-(3-(Methylsulfonyl)propyl)piperazine, a piperazine derivative, has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a methylsulfonyl group attached to a propyl chain on the piperazine ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is defined by the following chemical structure:

  • Chemical Formula : C₈H₁₈N₂O₂S
  • CAS Number : 910572-80-4

The methylsulfonyl group enhances the compound's solubility and reactivity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the piperazine ring allows for interactions with various receptors and enzymes, potentially modulating their activity.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter pathways.
  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in critical biochemical pathways, such as those regulating inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines. For instance, modifications in similar compounds have demonstrated effectiveness against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. Although specific data on this compound is limited, its structural similarities suggest potential anticancer properties.

Antimicrobial Activity

Piperazine derivatives have been reported to possess antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Compounds similar to this compound have shown effectiveness against bacteria like Pseudomonas aeruginosa, indicating a potential for treating resistant bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperazine compounds:

StudyFindings
Study 1 Investigated the synthesis and antibacterial properties of piperazine derivatives, showing significant inhibition against various bacterial strains .
Study 2 Focused on the anticancer potential of piperazine hybrids, revealing promising results in inhibiting tumor growth in vitro .
Study 3 Evaluated the safety and efficacy of piperazine compounds in hemolytic assays, suggesting low toxicity to human red blood cells while maintaining antibacterial efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Methylsulfonyl)propyl)piperazine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a propyl linker with a methylsulfonyl group can be introduced via alkylation of piperazine using 3-(methylsulfonyl)propyl chloride. Key steps include:

  • Reaction Conditions: Use anhydrous solvents (e.g., DCM or THF) and a base (e.g., K2_2CO3_3) to deprotonate piperazine .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures improves purity .
  • Yield Optimization: Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjust stoichiometry (1.2:1 molar ratio of alkylating agent to piperazine) .
  • Purity Validation: Confirm via 1H NMR^{1}\text{H NMR} (e.g., δ 2.8–3.2 ppm for piperazine protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR (if applicable) to confirm substituent positions. For example, the methylsulfonyl group shows characteristic singlet peaks at δ 3.0–3.5 ppm .
  • Mass Spectrometry: High-resolution ESI-MS or GC-MS to verify molecular weight (e.g., [M+H+^+]+^+ at m/z 221.1) .
  • X-ray Crystallography: Resolve crystal structure (e.g., chair conformation of piperazine ring, puckering parameters Q = 0.568 Å) to confirm stereochemistry .
  • HPLC Validation: Use internal standards (e.g., p-tolylpiperazine) for quantitative analysis in biological matrices .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

Methodological Answer:

  • Solubility: The compound’s sulfonyl group enhances water solubility (~2.5 mg/mL at 25°C), making it suitable for aqueous-phase reactions. For low-solubility scenarios, use DMSO (≤1% v/v) or surfactants (e.g., Tween-80) .
  • logP: Predicted logP = 1.2 (via ACD/Labs) suggests moderate lipophilicity, ideal for blood-brain barrier penetration studies. Validate via shake-flask method .
  • Stability: Store at −20°C in amber vials to prevent degradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the methylsulfonyl group modulate receptor binding affinity in piperazine derivatives?

Methodological Answer: The sulfonyl group enhances hydrogen bonding with receptors. For example:

  • 5-HT1A_{1A} Receptor Studies: Replace the sulfonyl group with carbonyl or methylene to assess affinity changes. Use radioligand binding assays (e.g., 3H^{3}\text{H}-8-OH-DPAT) on rat brain membranes .
  • Docking Simulations: Perform molecular docking (AutoDock Vina) using crystal structures (e.g., PDB ID: 7E2Z) to identify key interactions (e.g., sulfonyl oxygen with Ser159) .
  • SAR Trends: Compare IC50_{50} values of derivatives (e.g., this compound vs. 1-(3-chloropropyl)piperazine) to quantify electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Mitigate via:

  • Standardized Assays: Use uniform protocols (e.g., NIH Psychoactive Drug Screening Program) for receptor profiling .
  • Impurity Profiling: Quantify byproducts (e.g., N-alkylated isomers) via LC-MS and correlate with activity outliers .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare data across studies, controlling for variables like cell line (HEK293 vs. CHO) or species (rat vs. human 5-HT1A_{1A}) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Bioavailability Enhancement: Formulate as hydrochloride salts (improves solubility) or nanoemulsions (enhances absorption) .
  • Metabolic Stability: Pre-treat with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonyl group resistance to CYP3A4) .
  • Toxicology Screening: Assess acute toxicity (OECD 423) and genotoxicity (Ames test) before rodent studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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